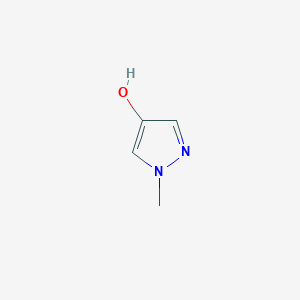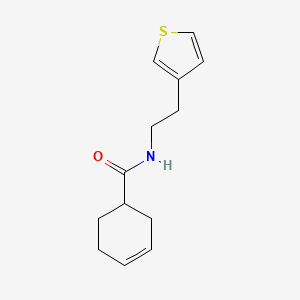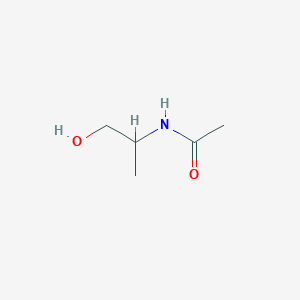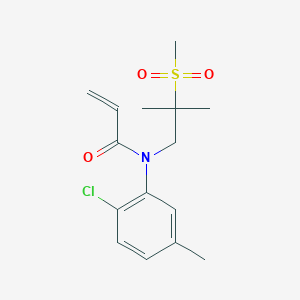
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide, also known as CMMP, is a chemical compound that has garnered attention in scientific research due to its potential applications in the field of medicine. CMMP is a synthetic compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has also been studied for its potential use as an anticancer agent. In addition, N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to have antibacterial and antifungal properties, making it a potential candidate for the treatment of infections.
Wirkmechanismus
The mechanism of action of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide is not fully understood. However, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to decrease the levels of inflammatory mediators such as prostaglandins and cytokines. It has also been found to reduce pain and inflammation in animal models of arthritis. In addition, N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its ability to inhibit the growth of cancer cells. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the study of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. One direction is the optimization of its synthesis method to improve yield and purity. Another direction is the elucidation of its mechanism of action to better understand its therapeutic potential. Further studies are also needed to determine its safety and efficacy in animal models and clinical trials. Additionally, the potential use of N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide in combination with other therapeutic agents should be explored.
Synthesemethoden
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide has been synthesized using various methods. One of the most common methods involves the reaction of 2-chloro-5-methylphenylamine with 2-methyl-2-methylsulfonylpropylamine to form the intermediate compound. The intermediate compound is then reacted with acryloyl chloride to form N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide. Other methods involve the use of different reagents and reaction conditions.
Eigenschaften
IUPAC Name |
N-(2-chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO3S/c1-6-14(18)17(10-15(3,4)21(5,19)20)13-9-11(2)7-8-12(13)16/h6-9H,1,10H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWQSVDIUNRGST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)N(CC(C)(C)S(=O)(=O)C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-5-methylphenyl)-N-(2-methyl-2-methylsulfonylpropyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2854101.png)
![1-(4-Ethylanilino)-3-[4-[3-(4-ethylanilino)-2-hydroxypropoxy]phenoxy]propan-2-ol](/img/structure/B2854103.png)

![Ethyl 2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2854105.png)
![(Z)-ethyl 2-(([1,1'-biphenyl]-4-carbonyl)imino)-1-cyclohexyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2854109.png)
![N-(1H-benzo[d]imidazol-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2854112.png)
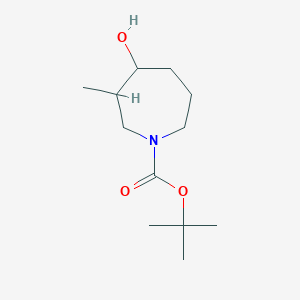
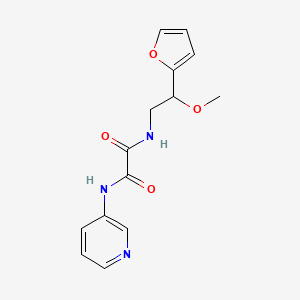
![1-methyl-5-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2854115.png)
![2-(1H-indol-1-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2854117.png)

